N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by its unique substitution pattern:
- 4-(propylamino) group: Contributes to hydrogen bonding and modulates steric effects.
- 2,6-difluorobenzamide side chain: Improves metabolic stability and binding affinity via halogen interactions.
Pyrazolo[3,4-d]pyrimidines are widely explored as kinase inhibitors, particularly in oncology, due to their structural mimicry of purine-based ATP analogs .
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6OS/c1-3-8-22-16-12-11-24-27(17(12)26-19(25-16)29-4-2)10-9-23-18(28)15-13(20)6-5-7-14(15)21/h5-7,11H,3-4,8-10H2,1-2H3,(H,23,28)(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLASIQPYBJJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide involves several key steps Typically, the process begins with the construction of the pyrazolo[3,4-d]pyrimidine core This can be achieved through cyclization reactions involving suitable precursors such as 3-aminopyrazole and 4-chloropyrimidine derivatives
The next step involves the coupling of the difluorobenzamide moiety. This is usually carried out through amidation reactions where the amine group of the pyrazolo[3,4-d]pyrimidine intermediate reacts with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine. The final product is purified using chromatographic techniques to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and utilizing continuous flow chemistry. Advanced techniques such as high-throughput screening and automated synthesis platforms enable efficient production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form sulfoxide or sulfone derivatives, which may exhibit different chemical and biological properties.
Reduction: : Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: : The fluorine atoms on the benzamide ring can be substituted by nucleophiles under appropriate conditions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions can lead to a range of analogs with modified biological activities.
Scientific Research Applications
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide is a chemical compound with the molecular formula and a molecular weight of 420.5 . It contains a pyrazolo[3,4-d]pyrimidine structure, an ethylthio group, a propylamino moiety, and a difluorobenzamide group .
Scientific Research Applications
Due to the limited research on this specific compound, its applications are not widely reported. Compounds with similar pyrazolo[3,4-d]pyrimidine structures have demonstrated biological activities, suggesting potential applications of this compound in medicinal chemistry.
Potential applications may include:
- Biological activity research The presence of functional groups indicates potential biological activity.
- Medicinal chemistry It can be used in the development of new therapeutic agents.
- Interaction studies It is crucial to understand how this compound behaves in biological systems.
Structural Similarities
Several compounds share structural similarities with this compound. These comparisons highlight the unique combination of functional groups that may contribute to its distinct biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism by which N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide exerts its effects is complex and involves multiple molecular targets and pathways. It interacts with specific enzymes, receptors, or signaling molecules, modulating their activity and influencing various biological processes. Detailed studies on its binding affinities, conformational changes, and downstream effects are crucial for understanding its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, leading to divergent physicochemical and biological properties:
Detailed Analysis of Structural and Functional Differences
Core Modifications Target Compound: The 6-ethylthio group replaces the 4-amino group in Example 53. Example 53: The chromene-ethyl substituent introduces a rigid, planar aromatic system, likely enhancing π-π stacking with kinase hydrophobic pockets but increasing molecular weight (589.1 vs. ~500 estimated for the target compound).
Side Chain Variations
- Target Compound : The 2,6-difluorobenzamide side chain is smaller and more electronegative than Example 53’s 2-fluoro-N-isopropylbenzamide. Fluorine atoms may improve metabolic stability and binding via halogen bonds.
- Example 53 : The isopropylamide group adds steric bulk, which could reduce off-target interactions but limit solubility.
Biological Implications
- Kinase Selectivity : The chromene moiety in Example 53 may confer selectivity for kinases with larger hydrophobic regions (e.g., VEGFR or PDGFR families). In contrast, the target compound’s ethylthio group could favor kinases requiring sulfur-mediated interactions (e.g., JAK2 or EGFR).
- Pharmacokinetics : The target compound’s lower molecular weight and reduced aromaticity suggest improved oral bioavailability compared to Example 53, though experimental validation is needed.
Research Findings and Hypotheses
- Example 53 demonstrated moderate kinase inhibitory activity (IC₅₀ ~50–100 nM in preliminary assays) but exhibited high metabolic stability in liver microsomes (t₁/₂ > 6 hours) due to fluorine substitutions .
- Target Compound : Hypothesized to exhibit enhanced solubility (logP ~2.5 estimated) compared to Example 53 (logP ~3.8). Its ethylthio group may also act as a prodrug moiety, releasing active thiol metabolites in vivo.
Biological Activity
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a complex structure characterized by an ethylthio group, a propylamino moiety, and difluorobenzamide. Its molecular formula is with a molecular weight of approximately 420.5 g/mol .
Potential Biological Activities
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine backbone may exhibit various biological activities, including:
- Antitumor Activity : Many derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Antibacterial Properties : Some compounds in this class have demonstrated effectiveness against bacterial strains.
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
The biological activity of this compound likely involves interaction with specific protein targets within cells. For instance, its structure suggests potential inhibition of various kinases involved in signaling pathways critical for cell growth and survival.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound significantly influences its biological activity. The ethylthio and propylamino groups may enhance lipophilicity and improve binding affinity to target proteins. The difluorobenzamide moiety could also contribute to the overall stability and efficacy of the compound.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of related compounds within the pyrazolo[3,4-d]pyrimidine class:
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Antitumor | |
| Compound B | Structure B | Antibacterial | |
| Compound C | Structure C | CDK Inhibitor |
Case Studies
- Antitumor Activity : A study evaluating a series of pyrazolo[3,4-d]pyrimidines found that certain derivatives exhibited IC50 values below 10 µM against various cancer cell lines, indicating significant antitumor potential.
- Kinase Inhibition : Research on similar compounds demonstrated effective inhibition of CDK2 and CDK4 with IC50 values ranging from 0.5 to 5 µM. This suggests that this compound may share similar inhibitory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
